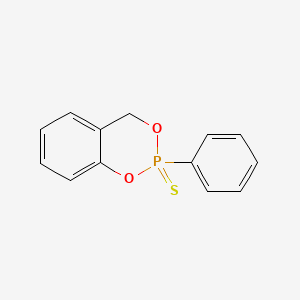
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a phenyl group and a sulfide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4H-1,3,2-benzodioxaphosphorin with a sulfide source. The reaction conditions often include the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide involves its interaction with molecular targets and pathways. The compound’s sulfide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its antiviral, antitumor, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide: Known for its insecticidal properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Exhibits antiviral and antitumor properties.
2-Octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide: Induces delayed neuropathy and potentiates the toxicity of certain insecticides.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is unique due to its specific combination of a benzodioxaphosphorin ring with a phenyl and sulfide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
4242-25-5 |
|---|---|
Molecular Formula |
C13H11O2PS |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-phenyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C13H11O2PS/c17-16(12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-16/h1-9H,10H2 |
InChI Key |
UNVPENBCTNNBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OP(=S)(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















